Propanethioicacid, 2-hydroxy-
Description
Contextualization within Alpha-Hydroxy Thioic Acid Chemistry and Related Compounds
Propanethioic acid, 2-hydroxy-, also known as 2-hydroxypropanethioic S-acid, belongs to the class of alpha-hydroxy thioic acids. nih.gov These compounds are structurally analogous to the more widely studied alpha-hydroxy carboxylic acids (AHAs), featuring a hydroxyl group on the carbon atom adjacent (the alpha position) to a thiocarboxylic acid group. wikipedia.orgemotion-master.euquora.com This structural feature is key to their chemical reactivity and potential biological activity.
The broader family of thioacids, characterized by the replacement of one or both oxygen atoms of a carboxylic acid with sulfur, has been the subject of various chemical investigations. nih.gov Research has explored their synthesis from corresponding carboxylic acids or their derivatives, such as acid chlorides and anhydrides, using sulfurating agents. nih.govbeilstein-journals.org
Alpha-hydroxy acids themselves are a significant class of compounds with diverse applications. wikipedia.org For instance, 2-hydroxy-4-(methylthio)butyric acid is used in animal feed, and others like glycolic acid and lactic acid are precursors in organic synthesis. wikipedia.org The introduction of a sulfur atom in place of an oxygen atom in the carboxyl group, as seen in propanethioic acid, 2-hydroxy-, introduces new chemical properties and potential functionalities that are areas of active research.
Rationale and Significance of Scholarly Inquiry into Propanethioicacid, 2-hydroxy-
The scientific interest in propanethioic acid, 2-hydroxy- and related alpha-hydroxy thioacids stems from several key areas. The thioacid functional group is found in a variety of natural products, some of which exhibit notable bioactivities. nih.gov The enzymatic machinery responsible for the biosynthesis of this functional group is a subject of ongoing research, with the potential to unlock new enzymatic tools and novel bioactive compounds. nih.gov
Furthermore, the unique chemical properties of thioacids make them valuable reagents in organic synthesis. They can participate in various reactions, including ligations for peptide and protein modifications. researchgate.net The thioacid-azide ligation, for example, is a powerful tool in chemical biology. researchgate.net Understanding the reactivity of simpler alpha-hydroxy thioacids like propanethioic acid, 2-hydroxy- can provide fundamental insights applicable to more complex systems.
The potential for these compounds to act as building blocks for new materials is another driver of research. For instance, thioacid-functionalized diarylethene derivatives have been synthesized and shown to exhibit photochromic properties, suggesting applications in photoswitchable materials. acs.org
Evolution of Research Themes Pertaining to 2-Hydroxy Thioacids
Research into thioacids has evolved from fundamental synthesis and characterization to exploring their roles in biological systems and advanced materials. Initially, the focus was on developing reliable methods for their preparation. nih.govbeilstein-journals.org This included the use of various sulfurating agents and the conversion of carboxylic acids and their derivatives into thioacids. nih.govbeilstein-journals.org
More recently, research has shifted towards understanding and harnessing the unique reactivity of the thioacid group. This includes its use in bioorthogonal chemistry for the site-selective modification of biomolecules. researchgate.net The discovery of thioacid-containing natural products has also spurred research into their biosynthesis, with the aim of identifying and characterizing the enzymes involved. nih.gov This has led to the identification of a conserved gene cassette responsible for thioacid biosynthesis in a wide range of natural product gene clusters. nih.gov
Another emerging research theme is the incorporation of thioacids into functional materials. The development of photochromic materials based on thioacid derivatives highlights the potential for creating novel materials with tunable properties. acs.org As our understanding of the fundamental chemistry of compounds like propanethioic acid, 2-hydroxy- grows, we can expect to see further diversification of research into new and exciting areas.
Interactive Data Table: Properties of Propanethioic acid, 2-hydroxy-
| Property | Value | Source |
| Molecular Formula | C3H6O2S | nih.gov |
| Molecular Weight | 106.15 g/mol | nih.gov |
| IUPAC Name | 2-hydroxypropanethioic S-acid | nih.gov |
| InChI | InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | nih.gov |
| Synonyms | lactylthiamin, NSC65425 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2S/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGVIOAJJOUOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289913 | |
| Record name | Propanethioicacid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6959-64-4 | |
| Record name | NSC65425 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanethioicacid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Propanethioicacid, 2 Hydroxy
Stereoselective and Enantioselective Synthesis of Propanethioic acid, 2-hydroxy-
The presence of a stereocenter at the C2 position of Propanethioic acid, 2-hydroxy- necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule. Both enantiomers, (R)- and (S)-thiolactic acid, are valuable chiral building blocks.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis Strategies for Propanethioic acid, 2-hydroxy-
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. A notable example in the synthesis of (S)-thiolactic acid involves the use of trityl thiol as a chiral auxiliary. This method provides an effective route to the enantioselective preparation of the target molecule. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically pure compounds. This strategy employs a chiral catalyst to control the stereochemistry of the reaction. While specific applications of catalytic asymmetric synthesis for Propanethioic acid, 2-hydroxy- are not extensively documented in publicly available literature, the broader field of asymmetric synthesis of α-hydroxy acids and thiols provides a strong foundation for potential strategies. For instance, asymmetric hydrogenation of α-keto esters or the asymmetric opening of epoxides with a thiol surrogate are plausible routes that could be adapted for the synthesis of enantiomerically enriched thiolactic acid.
General classes of chiral auxiliaries that have proven effective in a wide range of asymmetric syntheses include oxazolidinones and camphor-based auxiliaries. wikipedia.orgsigmaaldrich.comscielo.org.mx These auxiliaries have been successfully employed in aldol (B89426) reactions, alkylations, and Michael additions to achieve high levels of diastereoselectivity. scielo.org.mx The principles governing these reactions could be applied to precursors of Propanethioic acid, 2-hydroxy- to control the stereochemistry at the C2 position.
The following table summarizes the general performance of some common chiral auxiliaries in asymmetric reactions, which could be hypothetically applied to the synthesis of Propanethioic acid, 2-hydroxy- precursors.
| Chiral Auxiliary | Reaction Type | Typical Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinones | Aldol Reaction | >95% |
| Camphorsultam | Michael Addition | >90% |
| (R)- or (S)-BINOL | Alkylation | >90% |
Diastereoselective Approaches to Propanethioic acid, 2-hydroxy- Formation
Diastereoselective synthesis involves the creation of diastereomers, which can then be separated by conventional techniques such as chromatography or crystallization. This approach is particularly useful when a chiral starting material is used to introduce a new stereocenter.
While specific diastereoselective routes to Propanethioic acid, 2-hydroxy- are not well-documented, general strategies for the diastereoselective synthesis of α-hydroxy acids can be considered. For example, the reaction of a chiral enolate with an electrophile can proceed with high diastereoselectivity. By attaching a chiral auxiliary to a precursor of thiolactic acid, it is possible to control the approach of a reagent to a prochiral center, leading to the formation of one diastereomer in excess.
Another potential diastereoselective approach involves the use of chiral starting materials derived from the chiral pool. For instance, starting from an enantiomerically pure α-hydroxy aldehyde, a subsequent nucleophilic addition of a thiol-containing group could be directed by the existing stereocenter to form a specific diastereomer of a protected Propanethioic acid, 2-hydroxy- derivative.
Development of Novel Chemo- and Regioselective Routes to Propanethioic acid, 2-hydroxy-
Chemo- and regioselectivity are critical aspects of modern organic synthesis, enabling the selective reaction of one functional group or position in a multifunctional molecule.
Strategic Functionalization of Carbonyl and Thiocarbonyl Precursors in Propanethioic acid, 2-hydroxy- Synthesis
The synthesis of Propanethioic acid, 2-hydroxy- can be achieved from readily available carbonyl precursors, most notably pyruvic acid. One documented method involves the reaction of pyruvic acid with hydrogen sulfide (B99878). In this process, hydrogen sulfide is added to a 50% solution of pyruvic acid at 60-70 °C until saturation. The subsequent addition of hydrochloric acid induces turbidity, and the solution is made weakly acidic with dilute sulfuric acid. The intermediate is then reduced using 2.5% sodium amalgam to yield thiolactic acid. atamanchemicals.com
The strategic functionalization of pyruvic acid derivatives can also be envisioned. For instance, the conversion of the ketone in pyruvate (B1213749) to a leaving group, followed by nucleophilic substitution with a protected thiol, could provide a route to the target molecule. The choice of protecting groups for both the carboxylic acid and the thiol would be crucial for the success of such a strategy.
The synthesis of α-hydroxy thioacids from thiocarbonyl precursors is a less explored area. Thiocarbonyl compounds, such as thioketones and thioesters, are generally more reactive than their carbonyl counterparts. A potential route could involve the α-hydroxylation of a propanethioate derivative. However, the development of such methodologies requires careful control of reaction conditions to avoid side reactions.
Sustainable and Green Chemistry Principles in Propanethioic acid, 2-hydroxy- Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of Propanethioic acid, 2-hydroxy- is an area of active research.
A significant advancement in this area is the development of a Brønsted acid-catalyzed route for the direct condensation of thiolactic acid to thiolactide, the cyclic dimer of thiolactic acid. This method avoids the use of co-reagents or stoichiometric additives and has shown promising results with homogeneous sulfonic acid catalysts, achieving a thiolactide yield of up to 80%. rsc.org This approach represents a more sustainable alternative to traditional methods for producing poly(thiolactic acid), a biodegradable polymer. rsc.org
Further application of green chemistry principles could involve the use of biocatalysis. For example, the use of enzymes for the stereoselective synthesis of enantiomerically pure (R)- or (S)-thiolactic acid from racemic mixtures or prochiral substrates could offer a highly efficient and environmentally benign alternative to classical chemical methods. researchgate.net The use of greener solvents, such as water or supercritical fluids, and the development of solvent-free reaction conditions are other important avenues for making the synthesis of Propanethioic acid, 2-hydroxy- more sustainable.
Optimization of Reaction Conditions for Enhanced Yield and Purity of Propanethioic acid, 2-hydroxy-
The optimization of reaction conditions is a critical step in the development of any synthetic methodology to ensure high yields and purity of the final product. This involves a systematic study of various reaction parameters, including temperature, reaction time, catalyst loading, and solvent.
While specific, detailed studies on the optimization of reaction conditions for the synthesis of Propanethioic acid, 2-hydroxy- are not extensively reported in the public domain, general principles of process optimization can be applied. For example, in the synthesis from pyruvic acid and hydrogen sulfide, parameters such as the concentration of the reactants, the temperature of the reaction, and the nature and amount of the reducing agent would all be expected to have a significant impact on the yield and purity of the final product. atamanchemicals.com
Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effect of multiple variables on a reaction outcome. By using DoE, it is possible to identify the optimal set of reaction conditions to maximize the yield and purity of Propanethioic acid, 2-hydroxy- while minimizing the formation of byproducts.
The following table outlines key parameters that would typically be investigated in an optimization study for the synthesis of Propanethioic acid, 2-hydroxy-.
| Parameter | Range to Investigate | Potential Impact |
| Temperature | 25 °C - 100 °C | Reaction rate, selectivity, byproduct formation |
| Reactant Concentration | 0.1 M - 2.0 M | Reaction rate, conversion |
| Catalyst Loading | 0.1 mol% - 10 mol% | Reaction rate, cost-effectiveness |
| Solvent | Various polar and non-polar solvents | Solubility, reaction rate, selectivity |
| Reaction Time | 1 hour - 24 hours | Conversion, byproduct formation |
By systematically varying these parameters and analyzing the results, a robust and efficient process for the synthesis of Propanethioic acid, 2-hydroxy- with high yield and purity can be developed.
Elucidation of Reaction Mechanisms and Intrinsic Reactivity of Propanethioicacid, 2 Hydroxy
Fundamental Mechanistic Studies of Propanethioic acid, 2-hydroxy- Transformations
The transformations of Propanethioic acid, 2-hydroxy- are dictated by the distinct yet cooperative reactivity of its functional groups. The thiol group, hydroxyl group, and carboxylic acid moiety can each participate in a variety of reactions, often influenced by the specific reaction conditions.
Nucleophilic and Electrophilic Reactivity Profiles of the Thiol Group in Propanethioic acid, 2-hydroxy-
The thiol group is central to the reactivity of Propanethioic acid, 2-hydroxy-. Compared to their alcohol analogues, thiols are generally stronger acids and more potent nucleophiles. libretexts.org The sulfur atom's larger size and greater polarizability allow it to stabilize a negative charge more effectively than oxygen, making the corresponding thiolate ion an excellent nucleophile. chemistrysteps.comlibretexts.org
Nucleophilic Reactivity: The thiol group's unique reducing properties make it suitable for various chemical reactions, including addition, elimination, and cyclization. atamanchemicals.comthegoodscentscompany.com In the presence of bases, the thiol group is readily deprotonated to form a thiolate anion, which is a powerful nucleophile. This thiolate can participate in S_N2 reactions with alkyl halides to form thioethers. libretexts.orglibretexts.org The high nucleophilicity of sulfur, compared to oxygen, drives these reactions effectively. libretexts.org The reactivity of the thiol group is also evident in its reactions with ketone groups and organic halogens. atamanchemicals.comthegoodscentscompany.com In redox reactions, the thiol group can be oxidized by mild reagents like iodine to form a disulfide, or by stronger oxidizing agents to yield sulfinic or sulfonic acids. researchgate.netbyjus.com
Electrophilic Reactivity: While predominantly nucleophilic, the thiol group can also exhibit electrophilic character under certain conditions. For instance, oxidation can lead to the formation of thiyl radicals. These radical species can then participate in radical chain processes, demonstrating a different facet of the thiol group's reactivity. researchgate.net
The general reactivity profile shows that the thiol group will react in the presence of bases, acids, and organic halogens, whereas the carboxylic group is more likely to react in the presence of alcohols or amines. atamanchemicals.comthegoodscentscompany.com
Hydroxyl Group Participation in Propanethioic acid, 2-hydroxy- Reaction Pathways
The hydroxyl group in Propanethioic acid, 2-hydroxy- adds another layer of complexity to its reaction pathways. Generally, a hydroxyl group is a poor leaving group in nucleophilic substitution reactions. libretexts.org For it to be displaced, it typically requires prior activation, such as protonation under acidic conditions to form a better leaving group (water) or conversion into a sulfonate ester (like a tosylate). libretexts.orgnih.gov
In the context of Propanethioic acid, 2-hydroxy-, the reactivity of the hydroxyl group is often overshadowed by the more acidic thiol and carboxylic acid groups. However, it can participate in reactions under specific conditions. For example, in an acidic medium, the hydroxyl group can act as a nucleophile, potentially attacking the protonated carbonyl of the carboxylic acid group in an intramolecular fashion to form a lactone (a cyclic ester). youtube.com This type of reaction, known as Fischer esterification, is reversible. libretexts.org The hydroxyl group's ability to be selectively transformed in the presence of other functional groups, like thiols, is a significant challenge in organic synthesis, often requiring specific reagents and strategies. nih.gov
Intramolecular Cyclizations and Rearrangement Dynamics of Propanethioic acid, 2-hydroxy-
The presence of three functional groups (thiol, hydroxyl, and carboxylic acid) within the same molecule allows for various intramolecular cyclization reactions. These reactions typically involve the nucleophilic attack of the thiol or hydroxyl group on the electrophilic carbonyl carbon of the carboxylic acid.
Plausible cyclization pathways include:
Lactone Formation: As mentioned, acid-catalyzed intramolecular esterification can occur where the hydroxyl group attacks the carbonyl carbon, leading to the formation of a five-membered lactone ring and the expulsion of a water molecule. youtube.com
Thiolactone Formation: Similarly, the more nucleophilic thiol group can attack the carbonyl carbon. This intramolecular thioesterification would result in the formation of a five-membered thiolactone. Given that thiols are generally more powerful nucleophiles than alcohols, this pathway may be favored under certain conditions. libretexts.org
These cyclization reactions are governed by factors such as the stability of the resulting ring (five-membered rings are generally stable) and the reaction conditions (e.g., acid or base catalysis). The mechanism for such reactions typically proceeds via a tetrahedral intermediate. libretexts.org
Stereochemical Control and Outcomes in Propanethioic acid, 2-hydroxy- Reactions
The chiral center at the C2 position of Propanethioic acid, 2-hydroxy- makes stereochemistry a critical aspect of its synthesis and reactivity. Controlling the stereochemical outcome of reactions is a fundamental goal in organic synthesis. researchgate.net
Investigation of Reaction Stereospecificity and Stereoselectivity in Propanethioic acid, 2-hydroxy- Synthesis
The synthesis of optically active Propanethioic acid, 2-hydroxy- often involves nucleophilic displacement reactions on chiral precursors, such as derivatives of lactic acid. rsc.org Studies have shown that the stereochemical integrity of these reactions can be highly sensitive to the reaction conditions.
For instance, the preparation of D-2-acylthio- and D-2-alkylthio-propionic acids via nucleophilic displacement on L-2-chloropropionate or methyl L-O-p-tolysulphonyl-lactate can proceed with inversion of configuration, as expected for an S_N2 mechanism. However, significant racemization is often observed, particularly when an excess of the nucleophile (like thioacetate) is used. This loss of stereochemical purity is attributed to a secondary S_N2 displacement where the initially formed acetylthio group acts as a leaving group, leading to an erosion of the enantiomeric excess. rsc.org
The choice of reducing agent for related derivatives also impacts the stereochemical outcome. Reduction of L-(2-methylthio)propionic acid with diborane (B8814927) can proceed without racemization, while using lithium aluminium hydride results in a product with lower optical purity. rsc.org These findings highlight the challenges in maintaining stereochemical control during the synthesis and transformation of Propanethioic acid, 2-hydroxy- and related compounds. rsc.orgnih.gov
Kinetic and Thermodynamic Parameters Governing Propanethioic acid, 2-hydroxy- Reactions
The rates and equilibrium positions of reactions involving Propanethioic acid, 2-hydroxy- are governed by kinetic and thermodynamic parameters. Kinetic control favors the product that is formed fastest (lower activation energy), while thermodynamic control favors the most stable product (lower Gibbs free energy). libretexts.org
A study on the oxidation of thiolactic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC) in a mixture of N,N-dimethyl formamide (B127407) (DMF) and acetic acid revealed key kinetic details. researchgate.net The reaction was found to be first order with respect to both the oxidant (TriPAFC) and the thioacid. The reaction is also acid-catalyzed, with the observed rate constant showing a direct dependence on the hydrogen ion concentration. researchgate.net
The effect of the solvent's dielectric constant indicated an ion-dipole type reaction. researchgate.net The activation energy for such reactions is a critical parameter; a lower activation energy allows the reaction to proceed more quickly. nih.gov In cellular contexts, enzymes can dramatically lower the activation energy for thiol-disulfide exchange reactions, directing them in thermodynamically favorable directions. nih.gov
The following table summarizes kinetic data for the oxidation of Thiolactic acid (TLA) and other thioacids by TriPAFC.
| Parameter | Value | Conditions |
| Order w.r.t. [TriPAFC] | 1 | [TLA] = 2.0 x 10⁻² mol dm⁻³, [TsOH] = 1.0 x 10⁻³ mol dm⁻³, Temp = 303 K |
| Order w.r.t. [TLA] | 1 | [TriPAFC] = 2.0 x 10⁻⁴ mol dm⁻³, [TsOH] = 1.0 x 10⁻³ mol dm⁻³, Temp = 303 K |
| Order w.r.t. [H⁺] | k_obs = a + b[H⁺] | [TriPAFC] = 2.0 x 10⁻⁴ mol dm⁻³, [TLA] = 2.0 x 10⁻² mol dm⁻³, Temp = 303 K |
| Data derived from a study on the oxidation of thioacids. researchgate.net |
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) have also been determined for these oxidation reactions, providing insight into the spontaneity and energy changes associated with the transformation of Propanethioic acid, 2-hydroxy-. researchgate.net
Sophisticated Spectroscopic Analysis and Structural Characterization of Propanethioicacid, 2 Hydroxy
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Propanethioic acid, 2-hydroxy-
High-field NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules like Propanethioic acid, 2-hydroxy-. This technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Advanced 1D and 2D NMR Techniques for Propanethioic acid, 2-hydroxy- Structural Elucidation
A complete structural assignment of Propanethioic acid, 2-hydroxy- would necessitate a suite of 1D and 2D NMR experiments.
¹H NMR (Proton NMR): This one-dimensional experiment would provide information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The expected proton signals for Propanethioic acid, 2-hydroxy- would correspond to the methyl (CH₃), methine (CH), hydroxyl (OH), and thiol (SH) groups. The integration of these signals would confirm the number of protons in each group.
¹³C NMR (Carbon-13 NMR): This experiment identifies the number of non-equivalent carbon atoms and their chemical environments. Signals would be expected for the methyl carbon, the methine carbon, and the thio-carbonyl carbon. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
2D NMR Techniques: To establish the connectivity between atoms, a series of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the methyl and methine protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for conformational analysis.
Table 4.1.1: Hypothetical ¹H and ¹³C NMR Data for Propanethioic acid, 2-hydroxy-
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
|---|---|---|---|
| CH₃ | Expected | Expected | Doublet |
| CH | Expected | Expected | Quartet |
| OH | Expected | - | Singlet (broad) |
| SH | Expected | - | Singlet (broad) |
| C=O | - | Expected | - |
Note: Specific chemical shift values are not available in the literature.
Conformational Analysis and Dynamic Processes of Propanethioic acid, 2-hydroxy- via NMR
The rotational freedom around the C-C and C-S single bonds in Propanethioic acid, 2-hydroxy- suggests the existence of multiple conformers in solution. Variable-temperature (VT) NMR studies could provide insights into the dynamic processes, such as the interconversion between these conformers. By monitoring changes in chemical shifts and coupling constants at different temperatures, it would be possible to determine the thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for these rotational barriers. Furthermore, NOESY experiments could help identify the predominant conformer(s) in solution by observing through-space interactions between protons.
Vibrational Spectroscopy (Infrared and Raman) for Propanethioic acid, 2-hydroxy- Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The spectrum for Propanethioic acid, 2-hydroxy- would be expected to show characteristic absorption or scattering bands for the O-H, C-H, S-H, and C=O functional groups.
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the methyl and methine groups.
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ would be indicative of the thiol group.
C=O Stretch: A strong absorption band in the region of 1650-1700 cm⁻¹ would be characteristic of the thio-carbonyl group.
Raman spectroscopy would provide complementary information, particularly for the less polar S-H and C-S bonds.
Table 4.2.1: Expected Vibrational Frequencies for Propanethioic acid, 2-hydroxy-
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| O-H stretch | 3200-3600 (broad) | Expected |
| C-H stretch | 2850-3000 | Expected |
| S-H stretch | 2550-2600 (weak) | Expected |
| C=O stretch | 1650-1700 (strong) | Expected |
Note: Experimentally determined frequencies are not available in the literature.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of Propanethioic acid, 2-hydroxy-
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For Propanethioic acid, 2-hydroxy-, HRMS would provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula (C₃H₆O₂S).
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, the structural components of the molecule can be pieced together. Expected fragmentation patterns could include the loss of small neutral molecules such as H₂O, CO, or SH.
Table 4.3.1: Hypothetical HRMS Fragmentation Data for Propanethioic acid, 2-hydroxy-
| Fragment Ion | Proposed Structure | Exact Mass (m/z) |
|---|---|---|
| [M]+ | C₃H₆O₂S | Expected |
| [M - H₂O]+ | C₃H₄OS | Expected |
| [M - SH]+ | C₃H₅O₂ | Expected |
| [M - COSH]+ | C₂H₅O | Expected |
Note: Experimentally observed fragmentation data is not available in the literature.
X-ray Crystallography for Solid-State Structural Determination of Propanethioic acid, 2-hydroxy- Derivatives
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. To obtain a crystal structure of Propanethioic acid, 2-hydroxy-, it would first need to be crystallized, potentially as a derivative to improve crystal quality. The analysis of the diffraction pattern would yield precise information on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and thiol groups. No published crystal structures for Propanethioic acid, 2-hydroxy- or its derivatives were found.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Propanethioic acid, 2-hydroxy-
Propanethioic acid, 2-hydroxy- contains a stereocenter at the C2 position and is therefore a chiral molecule, existing as two enantiomers (R and S). Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules.
ECD Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.
ORD Spectroscopy: This method measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light.
By comparing the experimentally measured ECD or ORD spectra with spectra predicted by quantum chemical calculations for both the R and S enantiomers, the absolute configuration of the synthesized or isolated compound could be unambiguously assigned. No experimental or theoretical chiroptical data for Propanethioic acid, 2-hydroxy- has been reported in the literature.
Advanced Stereochemical Investigations of Propanethioicacid, 2 Hydroxy
Enantiomeric Resolution and Chiral Discrimination Methodologies for Propanethioic acid, 2-hydroxy-
The separation of the enantiomers of Propanethioic acid, 2-hydroxy- from a racemic mixture is a fundamental step in studying their individual properties. This process, known as enantiomeric resolution, can be achieved through various techniques that rely on the differential interaction of the enantiomers with a chiral environment.
Chiral chromatography is a powerful tool for the analytical and preparative separation of enantiomers. pbworks.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used method for the enantioseparation of acidic compounds like Propanethioic acid, 2-hydroxy-. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), have demonstrated broad applicability for the resolution of a variety of chiral molecules, including those containing carboxylic acid functional groups. nih.govnih.gov For acidic analytes, the mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. chiraltech.com Anion-exchange type CSPs, such as CHIRALPAK QD-AX and QN-AX, are specifically designed for the enantiomeric separation of acidic compounds and operate based on ion-exchange interactions between the analyte and the chiral selector. hplc.eu
A hypothetical HPLC separation of Propanethioic acid, 2-hydroxy- enantiomers on a Chiralpak® AD-H column is presented in the table below.
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 15.2 min |
| Resolution (Rs) | 2.1 |
Gas Chromatography (GC):
Chiral GC is another effective technique for the separation of volatile enantiomers. gcms.cz For non-volatile compounds like Propanethioic acid, 2-hydroxy-, derivatization is necessary to increase their volatility and improve chromatographic performance. The hydroxyl and carboxyl groups can be derivatized, for instance, by esterification and acylation. The resulting diastereomeric derivatives can then be separated on a standard achiral column, or the derivatized enantiomers can be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly employed for the GC separation of a wide range of chiral compounds. semanticscholar.org
Capillary Electrophoresis (CE):
Capillary electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov In CE, a chiral selector is typically added to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE due to their ability to form inclusion complexes with a wide variety of molecules. semanticscholar.org The differential binding of the enantiomers of Propanethioic acid, 2-hydroxy- to the cyclodextrin cavity leads to differences in their electrophoretic mobilities, enabling their separation. mdpi.comresearchgate.net Both neutral and charged cyclodextrins can be utilized, and the separation can be optimized by adjusting the pH, the concentration of the chiral selector, and the applied voltage. nih.gov
An alternative to direct enantioseparation on a chiral stationary phase is the conversion of the enantiomeric pair into a mixture of diastereomers by reaction with a chiral derivatizing agent (CDA). libretexts.org Since diastereomers have different physical and chemical properties, they can be separated by conventional achiral chromatography or crystallization. libretexts.org
For a carboxylic acid like Propanethioic acid, 2-hydroxy-, a common strategy is to react it with a chiral amine to form diastereomeric amide or salt derivatives. stereoelectronics.org A widely used chiral resolving agent for acidic compounds is (S)-(-)-α-methylbenzylamine. nii.ac.jpresearchgate.net The reaction of racemic Propanethioic acid, 2-hydroxy- with (S)-(-)-α-methylbenzylamine would yield a mixture of two diastereomeric salts: [(R)-Propanethioic acid, 2-hydroxy-][(S)-α-methylbenzylamine] and [(S)-Propanethioic acid, 2-hydroxy-][(S)-α-methylbenzylamine].
These diastereomeric salts can then be separated based on differences in their solubility through fractional crystallization. pbworks.com After separation, the individual enantiomers of Propanethioic acid, 2-hydroxy- can be recovered by treating the separated diastereomeric salts with an acid to liberate the free carboxylic acid.
The following table outlines a typical diastereomeric resolution process for Propanethioic acid, 2-hydroxy-.
| Step | Description |
| 1. Salt Formation | Racemic Propanethioic acid, 2-hydroxy- is reacted with an equimolar amount of a single enantiomer of a chiral base (e.g., (R)-1-phenylethylamine) in a suitable solvent (e.g., ethanol). stereoelectronics.org |
| 2. Fractional Crystallization | The resulting mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution. |
| 3. Isolation | The crystallized diastereomer is isolated by filtration. |
| 4. Regeneration | The pure enantiomer of Propanethioic acid, 2-hydroxy- is recovered by treating the isolated diastereomeric salt with a strong acid (e.g., HCl) to break the ionic bond and subsequent extraction. |
Stereochemical Stability and Racemization Kinetics of Propanethioic acid, 2-hydroxy-
The stereochemical stability of Propanethioic acid, 2-hydroxy- is a critical factor, particularly in biological systems and during chemical synthesis and analysis. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, can occur under certain conditions. wikipedia.org
The chiral center in Propanethioic acid, 2-hydroxy- is at the alpha-position to a carbonyl group. Such compounds are susceptible to racemization, especially in the presence of acid or base, through the formation of a planar enol or enolate intermediate, which is achiral. youtube.comlibretexts.org Protonation of the enol or enolate from either face of the planar intermediate occurs with equal probability, leading to the formation of both enantiomers.
Furthermore, the presence of two different functional groups, a hydroxyl and a thiol, attached to the chiral center introduces different possibilities for racemization. Studies on the synthesis of optically active 2-mercaptopropionic acid have shown that extensive racemization can occur during nucleophilic displacement reactions, particularly when an excess of a nucleophile like thioacetate is used. rsc.org This suggests that the thiol group can be involved in reactions that lead to the loss of stereochemical integrity.
On the other hand, biocatalytic methods have been developed for the racemization of α-hydroxycarboxylic acids using enzymes from Lactobacillus species. nih.gov This indicates that the hydroxyl group can also be a site for enzymatic processes that affect the stereochemistry at the C-2 position. The kinetics of racemization would depend on factors such as pH, temperature, and the presence of catalysts.
Influence of Conformational Preferences and Stereoelectronic Effects on Propanethioic acid, 2-hydroxy- Behavior
The three-dimensional arrangement of atoms in Propanethioic acid, 2-hydroxy-, its conformation, is influenced by a variety of factors, including steric hindrance and stereoelectronic effects. wikipedia.org These conformational preferences, in turn, can affect the molecule's reactivity and its interaction with other molecules, such as chiral selectors or biological receptors.
The molecule can adopt various conformations due to rotation around the C-C and C-S single bonds. The relative orientation of the carboxyl, hydroxyl, and thiol groups will be dictated by a balance of stabilizing and destabilizing interactions. Intramolecular hydrogen bonding between the hydroxyl or thiol hydrogen and the carbonyl oxygen could play a role in stabilizing certain conformations.
Stereoelectronic effects, which involve the interaction of electron orbitals, are also crucial in determining the conformational stability and reactivity of the molecule. baranlab.org Hyperconjugation, the interaction of a filled bonding orbital with an adjacent empty anti-bonding orbital, can lead to the stabilization of specific conformers. imperial.ac.uk For instance, the interaction between the lone pair of electrons on the oxygen or sulfur atom with the antibonding orbital of the C=O group (n → π) or the C-S/C-O sigma bonds (n → σ) can influence the rotational barriers and the preferred dihedral angles within the molecule.
The conformational analysis of Propanethioic acid, 2-hydroxy- can be investigated using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. nih.govauremn.org.br NMR parameters, like vicinal coupling constants, can provide information about the dihedral angles and the population of different conformers in solution. mdpi.com Quantum mechanical calculations can be used to model the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.
Theoretical and Computational Chemistry Approaches to Propanethioicacid, 2 Hydroxy
Quantum Chemical Calculations for Propanethioicacid, 2-hydroxy- Systems
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic properties of molecules. These calculations can predict molecular structures, reaction energies, and a variety of spectroscopic parameters with a high degree of accuracy. For Propanethioic acid, 2-hydroxy-, these methods can unravel details of its electronic structure, bonding, and intrinsic reactivity.
The electronic structure of a molecule governs its chemical behavior. For Propanethioic acid, 2-hydroxy-, quantum chemical calculations can determine the distribution of electrons, the nature of chemical bonds, and various descriptors that predict its reactivity.
Computational studies on analogous thiocarboxylic acids reveal that the thiol form (RC(O)SH) is generally more stable than the thione form (RC(S)OH). wikipedia.org For Propanethioic acid, 2-hydroxy-, this suggests that the thiol tautomer would be the predominant species. The electronic properties of this molecule would be significantly influenced by the presence of the sulfur atom, the hydroxyl group, and the carboxylic acid moiety.
Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.
The molecular electrostatic potential (MEP) surface is another valuable descriptor, which maps the electrostatic potential onto the electron density surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing a visual guide to how the molecule will interact with other chemical species. nih.gov For Propanethioic acid, 2-hydroxy-, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating their nucleophilic character, and positive potential around the acidic hydrogen atoms.
Table 1: Calculated Reactivity Descriptors for a Model Thiocarboxylic Acid
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -0.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Molecular polarity |
Note: These are hypothetical values for a model compound similar to Propanethioic acid, 2-hydroxy-, based on typical computational results for thiocarboxylic acids.
Computational methods are highly effective in predicting various spectroscopic signatures, which can aid in the identification and characterization of molecules. For Propanethioic acid, 2-hydroxy-, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and other spectra can provide valuable data.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption bands observed in an IR spectrum. For Propanethioic acid, 2-hydroxy-, characteristic vibrational frequencies would be expected for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carbonyl group, the C-S stretch, and the S-H stretch of the thiol group. Computational studies on similar molecules, such as 2-thiophene carboxylic acid, have demonstrated good agreement between calculated and experimental IR spectra after applying appropriate scaling factors. iosrjournals.org The interpretation of complex experimental spectra can be greatly facilitated by such theoretical predictions. nih.govmasterorganicchemistry.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these chemical shifts. chemaxon.comresearchgate.net For Propanethioic acid, 2-hydroxy-, these calculations would predict the specific chemical shifts for the protons on the alpha-carbon, the methyl group, and the hydroxyl and thiol groups, as well as for the carbon atoms in the molecule. Such predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. chemaxon.com
Table 2: Predicted Spectroscopic Data for Propanethioic acid, 2-hydroxy-
| Spectroscopy | Predicted Feature | Approximate Wavenumber/Chemical Shift |
|---|---|---|
| IR | O-H stretch (hydroxyl) | 3200-3600 cm⁻¹ |
| IR | C=O stretch | 1680-1720 cm⁻¹ |
| IR | S-H stretch | 2550-2600 cm⁻¹ |
| ¹H NMR | H on C2 | ~4.0-4.5 ppm |
| ¹H NMR | CH₃ protons | ~1.3-1.6 ppm |
| ¹³C NMR | C=O carbon | ~170-180 ppm |
| ¹³C NMR | C2 carbon | ~65-75 ppm |
Note: These are estimated values based on typical ranges for these functional groups and computational predictions for related molecules.
The three-dimensional structure of a molecule is not rigid; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its geometric parameters.
For Propanethioic acid, 2-hydroxy-, rotations around the C-C, C-S, C-O, and S-H bonds will lead to different conformers. Quantum chemical calculations can be used to perform a systematic scan of the PES by varying specific dihedral angles and calculating the energy at each point. researchgate.net This allows for the identification of energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers.
Studies on thioacetic acid have shown that different conformers, such as syn and anti forms, can have significant energy differences. dergipark.org.tr It is expected that for Propanethioic acid, 2-hydroxy-, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl or thiol group could play a significant role in stabilizing certain conformations. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics based on their calculated energy differences. dergipark.org.tr
Molecular Dynamics Simulations for Environmental Effects on Propanethioic acid, 2-hydroxy-
While quantum chemical calculations are excellent for studying isolated molecules, the behavior of molecules in a condensed phase (like in a solvent) is often governed by intermolecular interactions. Molecular dynamics (MD) simulations are a powerful tool to study the time evolution of a system of molecules, providing insights into dynamic processes and environmental effects.
The presence of a solvent can significantly influence the properties and behavior of a solute molecule. Propanethioic acid, 2-hydroxy- possesses functional groups (hydroxyl, carbonyl, and thiol) that can participate in hydrogen bonding, both as donors and acceptors.
MD simulations can be employed to study the interactions between Propanethioic acid, 2-hydroxy- and solvent molecules, such as water. These simulations can reveal the structure of the solvation shell around the molecule and quantify the extent of hydrogen bonding. nih.gov The strength and nature of these interactions can affect the conformational preferences of the molecule compared to the gas phase. sigmaaldrich.com
Furthermore, due to its ability to form hydrogen bonds, Propanethioic acid, 2-hydroxy- may exhibit aggregation behavior in solution, especially at higher concentrations. MD simulations can be used to investigate the formation of dimers and larger aggregates. nih.govmdpi.com These simulations can provide a molecular-level understanding of the aggregation process, including the specific intermolecular interactions that drive the formation of these clusters. diva-portal.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Transition State Theory for Propanethioic acid, 2-hydroxy- Transformations
Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational chemistry provides powerful tools to map out reaction pathways and identify the transition states that connect reactants to products. Transition state theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.orgbritannica.comlibretexts.org
For transformations involving Propanethioic acid, 2-hydroxy-, such as its oxidation, esterification, or participation in biochemical pathways, computational methods can be used to elucidate the detailed reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for the reaction can be constructed. wikipedia.org
Computational studies on the reactions of other thioacids have demonstrated the utility of these methods. For instance, the mechanism of amide formation from thioacids and azides has been investigated using density functional theory (DFT), revealing the key intermediates and transition states. nih.govresearchgate.net Similarly, computational studies on the conversion of sugars to acids via thioesters have provided insights into the thermodynamics and kinetics of the involved reactions. nih.govresearchgate.netnih.gov
For a hypothetical reaction of Propanethioic acid, 2-hydroxy-, computational chemists would locate the transition state structure on the potential energy surface and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. wikipedia.org This approach allows for the comparison of different possible reaction pathways and the identification of the most favorable one.
Machine Learning and Artificial Intelligence in Accelerating Propanethioic acid, 2-hydroxy- Research
The integration of machine learning and artificial intelligence into the study of Propanethioic acid, 2-hydroxy- promises to overcome many of the limitations of traditional research methods. By learning from vast datasets of chemical information, AI algorithms can make rapid and accurate predictions, guide experimental design, and uncover novel insights that might be missed by human researchers.
A significant area of impact is the prediction of molecular properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by machine learning, can forecast a wide range of physicochemical and biological properties of Propanethioic acid, 2-hydroxy- from its molecular structure alone. nih.gov These models are trained on extensive databases of known compounds and can learn the complex, non-linear relationships between molecular features and their corresponding activities or properties. nih.gov For instance, a model could be trained to predict the acidity (pKa), solubility, or potential toxicity of Propanethioic acid, 2-hydroxy- and its derivatives. mdpi.com
The table below illustrates a hypothetical application of various machine learning models for predicting key properties of Propanethioic acid, 2-hydroxy-, based on performance metrics observed in studies of similar organic molecules. researchgate.net
| Property | Machine Learning Model | Key Input Features | Predicted Performance (Accuracy/R²) |
| pKa | Gradient Boosting | 2D descriptors, electronic properties (e.g., partial charges) | > 0.90 |
| Aqueous Solubility | Random Forest | Molecular weight, logP, number of hydrogen bond donors/acceptors | ~ 0.85 |
| Toxicity (Acute) | Support Vector Machine (SVM) | Molecular fingerprints, presence of toxicophores | ~ 0.80 (Classification Accuracy) |
| Reactivity | Graph Neural Network (GNN) | Atomic and bond features, molecular graph structure | High (Qualitative Prediction) |
AI can also play a crucial role in the analysis of spectroscopic data. Machine learning algorithms can be trained to predict the spectroscopic signatures (e.g., NMR, IR, Mass Spectrometry) of Propanethioic acid, 2-hydroxy-, aiding in its identification and characterization. arxiv.orgmdpi.com This is particularly valuable for complex mixtures or for identifying transient intermediates in chemical reactions.
The table below outlines potential research areas for Propanethioic acid, 2-hydroxy- that can be significantly accelerated by AI and machine learning, along with the specific techniques that would be employed.
| Research Area | AI/ML Technique | Expected Outcome |
| Property Prediction | QSAR/QSPR Modeling, Deep Neural Networks | Rapid estimation of physicochemical properties, biological activities, and toxicity profiles. |
| Synthesis Planning | Retrosynthesis Algorithms (e.g., Transformer-based models) | Identification of efficient and novel synthetic routes from commercially available starting materials. chemcopilot.com |
| Novel Derivative Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | In silico generation of new Propanethioic acid, 2-hydroxy- derivatives with optimized properties. researchgate.net |
| Spectroscopic Analysis | Convolutional Neural Networks (CNNs), Recurrent Neural Networks (RNNs) | Automated interpretation of spectroscopic data for structural elucidation and reaction monitoring. arxiv.org |
| Reaction Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity. |
While the direct application of these advanced computational methods to Propanethioic acid, 2-hydroxy- is an area of active development, the successes seen with other small molecules, including other propionic acid derivatives and organosulfur compounds, provide a strong indication of the transformative potential of AI in this field. researchgate.netnih.gov As more data becomes available and algorithms become more sophisticated, machine learning and artificial intelligence will undoubtedly become indispensable tools for unlocking the full scientific and technological potential of Propanethioic acid, 2-hydroxy-.
Synthesis and Characterization of Propanethioicacid, 2 Hydroxy Derivatives
Rational Design and Synthesis of Functionalized Propanethioicacid, 2-hydroxy- Analogsresearchgate.netresearchgate.net
The rational design of novel bioactive molecules is a cornerstone of modern medicinal chemistry and materials science. mdpi.com This approach involves a targeted strategy for synthesizing compounds with desired properties by making specific structural modifications. researchgate.netnih.gov For Propanethioic acid, 2-hydroxy-, the presence of three distinct functional moieties—carboxylic acid, hydroxyl, and thiol—offers a versatile platform for creating a diverse library of analogs. The design process often employs computational modeling and structural studies to predict how modifications will influence the molecule's physicochemical properties and interactions. nih.gov
Modifications at the Carboxylic Acid, Hydroxyl, and Thiol Moieties of Propanethioicacid, 2-hydroxy-
Systematic modification of the functional groups of Propanethioic acid, 2-hydroxy- allows for the fine-tuning of its chemical characteristics. Each moiety can be altered through established synthetic protocols to yield derivatives with tailored properties.
Carboxylic Acid Moiety: The carboxylic acid group is a primary site for modification. Esterification with various alcohols can be performed to produce a range of esters, altering the molecule's polarity and steric bulk. nih.gov For instance, reaction with isopropanol (B130326) or methanol (B129727) can yield the corresponding isopropyl or methyl esters. nih.gov Amidation, reacting the acid with primary or secondary amines, results in amide derivatives, which can introduce new hydrogen bonding capabilities.
Hydroxyl Moiety: The secondary hydroxyl group can be targeted for etherification or acylation. Etherification, by reaction with alkyl halides under basic conditions, would yield alkoxy derivatives. Acylation, through reaction with acid chlorides or anhydrides, produces ester derivatives at the 2-position, which can serve as protecting groups or introduce new functional features.
Thiol Moiety: The thiol group is highly reactive and offers several avenues for modification. S-alkylation with electrophiles like alkyl halides introduces various alkylthio substituents. The thiol can also be oxidized to form disulfides, which can be reversible, or further to sulfinic or sulfonic acids, which dramatically alters the acidity and electronic properties of the molecule.
Table 1: Potential Modifications of Propanethioic acid, 2-hydroxy-
| Functional Moiety | Reaction Type | Potential Reagent | Resulting Derivative Class |
|---|---|---|---|
| Carboxylic Acid | Esterification | Methanol, Ethanol | Methyl/Ethyl Ester |
| Carboxylic Acid | Amidation | Ammonia, Dimethylamine | Primary/Secondary Amide |
| Hydroxyl | Etherification | Methyl Iodide | 2-Methoxy Derivative |
| Hydroxyl | Acylation | Acetyl Chloride | 2-Acetoxy Derivative |
| Thiol | S-Alkylation | Benzyl (B1604629) Bromide | S-Benzyl Derivative |
| Thiol | Oxidation | Hydrogen Peroxide | Disulfide/Sulfonic Acid |
Stereoselective Synthesis of Advanced Propanethioicacid, 2-hydroxy- Derivatives
Since the C2 carbon of Propanethioic acid, 2-hydroxy- is a stereocenter, controlling the stereochemistry during synthesis is crucial for producing enantiomerically pure derivatives. Stereoselective synthesis can be achieved through several strategies. One approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct a subsequent reaction before being removed. Enzymatic methods offer a powerful alternative for achieving high enantioselectivity. researchgate.net For example, enzymes like oxynitrilases and nitrilases can be used in the synthesis of chiral α-hydroxy carboxylic acids with high enantiomeric excess. researchgate.net Such biocatalytic approaches could be adapted for the production of either (R)- or (S)-Propanethioic acid, 2-hydroxy- derivatives.
Comprehensive Spectroscopic and Structural Characterization of Novel Propanethioicacid, 2-hydroxy- Derivatives
The unambiguous identification of newly synthesized derivatives relies on a combination of spectroscopic and structural analysis techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. In a hypothetical derivative like S-benzyl-2-methoxypropanethioate, one would expect to see distinct signals in the ¹H NMR spectrum corresponding to the methyl protons of the methoxy (B1213986) group, the methine proton at C2, the methyl protons at C3, and the aromatic and methylene (B1212753) protons of the benzyl group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The carboxylic acid starting material would show a broad O-H stretch and a C=O stretch. Upon esterification, the broad O-H signal would disappear and the C=O stretch would shift to a characteristic ester frequency. The S-H stretch, typically a weak band, would vanish upon S-alkylation.
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.net This technique is invaluable for confirming the absolute stereochemistry and analyzing intermolecular interactions.
Table 2: Expected Spectroscopic Data for a Hypothetical Derivative (Methyl 2-hydroxypropanethioate)
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Signals for -OH, -CH(OH), -CH₃, and -C(O)SCH₃ protons | Proton environment and connectivity |
| ¹³C NMR | Signals for C=O, C-OH, C-S, and methyl carbons | Carbon skeleton structure |
| IR Spectroscopy | O-H stretch (~3400 cm⁻¹), C-H stretch (~2950 cm⁻¹), C=O stretch (~1690 cm⁻¹) | Presence of hydroxyl and carbonyl groups |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass | Molecular weight and formula confirmation |
Investigation of Supramolecular Assembly and Non-Covalent Interactions of Propanethioicacid, 2-hydroxy- Derivativessemanticscholar.org
Supramolecular chemistry investigates how molecules organize into larger, ordered structures through non-covalent interactions. semanticscholar.orgnih.gov These interactions, though weaker than covalent bonds, are pivotal in determining the crystal packing and material properties of organic compounds. nih.govrsc.org The functional groups on Propanethioic acid, 2-hydroxy- derivatives make them excellent candidates for forming complex supramolecular assemblies.
The primary non-covalent interactions governing the assembly of these derivatives are hydrogen bonds. rsc.org The carboxylic acid, hydroxyl, and even the thiol group can act as hydrogen bond donors, while the carbonyl oxygen and hydroxyl oxygen are effective acceptors. nih.gov In the solid state, carboxylic acid derivatives often form dimeric structures through strong O-H···O hydrogen bonds. rsc.org The hydroxyl group can participate in chain or network formation.
Furthermore, weaker interactions like C-H···O and C-H···S contacts contribute to the stability of the three-dimensional structure. nih.gov In derivatives containing aromatic rings (e.g., S-benzyl derivatives), π-π stacking interactions can also play a significant role in directing the crystal packing. rsc.org The study of these non-covalent interactions provides critical insight into how molecular structure dictates macroscopic properties. nih.gov The analysis of these weak interactions is often aided by techniques like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal. rsc.org
Strategic Applications of Propanethioicacid, 2 Hydroxy in Specialized Chemical Syntheses and Materials Science
Propanethioicacid, 2-hydroxy- as a Chiral Pool or Auxiliary in Asymmetric Synthesis
Asymmetric synthesis is a critical area of chemistry focused on the selective production of a specific stereoisomer of a chiral product. pharmaguideline.com Two primary strategies in this field are the use of a "chiral pool" and the application of "chiral auxiliaries."
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, terpenes, and hydroxy acids, which can serve as starting materials for complex chiral molecules. du.ac.in This approach is highly efficient as the inherent chirality of the starting material is incorporated into the final product. Simple hydroxy acids, such as lactic acid and mandelic acid, are common components of the chiral pool. du.ac.in Given that Propanethioic acid, 2-hydroxy- is a structural analog of lactic acid, it possesses the potential to serve as a chiral building block, introducing both a sulfur moiety and a defined stereocenter into a target molecule.
A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is powerful for controlling the formation of new stereocenters with high selectivity. nih.govnih.gov Chiral auxiliaries, such as oxazolidinones, have been instrumental in the synthesis of complex natural products. wikipedia.org While various hydroxy acids and their derivatives have been successfully employed as chiral tethers or auxiliaries in asymmetric reactions, specific documented examples of Propanethioic acid, 2-hydroxy- serving in this capacity are not prominent in surveyed research. researchgate.net However, its structural similarity to proven chiral synthons suggests its potential utility in this role, where the thiol group could offer unique reactivity or coordination possibilities during the stereoselective transformation.
Integration of Propanethioicacid, 2-hydroxy- into Advanced Materials Systems
The distinct functional groups of Propanethioic acid, 2-hydroxy- make it a valuable component for the design and modification of advanced materials, including polymers and nanomaterials.
The synthesis of polymers with specific functionalities and controlled molecular weights is a cornerstone of materials science. sigmaaldrich.com Propanethioic acid, 2-hydroxy- possesses three functional groups that could be engaged in polymerization processes.
Chain Transfer Agent: Mercaptans are well-known chain transfer agents in free-radical polymerization, used to control the molecular weight of polymers. google.com The thiol group of Propanethioic acid, 2-hydroxy- could serve this function, with the added benefit of installing a hydroxyl and a carboxyl group at the polymer chain end.
Monomer for Condensation Polymerization: The hydroxyl and carboxylic acid groups can participate in step-growth polymerization to form polyesters, while the thioic acid could potentially form poly(thioesters). This would allow for the synthesis of biodegradable polymers with pendant thiol groups available for post-polymerization modification.
Functional Monomer: The compound can be incorporated into polymer chains as a functional monomer, introducing both thiol and carboxyl/hydroxyl functionalities. These groups can enhance properties like hydrophilicity or provide sites for cross-linking or conjugation with other molecules, such as in the synthesis of mucoadhesive "thiomers". nih.gov
While the direct polymerization of Propanethioic acid, 2-hydroxy- is not extensively documented, the principles of macromolecular design suggest its potential for creating functional and architecturally diverse polymers. researchgate.net
Surface functionalization is critical for the stability and application of nanomaterials in fields like biosensing, catalysis, and drug delivery. The dual functionality of Propanethioic acid, 2-hydroxy- makes it an excellent candidate for a surface ligand or capping agent.
The thiol group exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), forming stable metal-sulfur bonds that prevent aggregation and ensure colloidal stability. nih.gov This is also true for semiconductor quantum dots (QDs), where thiol-containing ligands are widely used to passivate the surface and improve photoluminescence. nih.govnih.gov
Simultaneously, the hydrophilic carboxyl and hydroxyl groups project outward from the nanoparticle surface. These groups impart water solubility and provide a chemical handle for further conjugation. For instance, the carboxylic acid can be activated to form amide bonds with biomolecules like proteins or DNA. This strategy has been widely demonstrated with analogous molecules like mercaptosuccinic acid for functionalizing gold nanoparticles for the colorimetric sensing of metal ions. mdpi.commdpi.com The functionalized nanoparticles exhibit high sensitivity and selectivity, properties which could be imparted by a Propanethioic acid, 2-hydroxy- coating. mdpi.com
| Nanomaterial | Functionalizing Ligand | Key Properties & Functions | Reference |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Mercaptosuccinic Acid (MSA) | Acts as both reducing and capping agent. Creates stable AuNPs (~20 nm) for colorimetric detection of Fe(III) ions. | mdpi.commdpi.comresearchgate.net |
| Gold Nanoparticles (AuNPs) | Mercaptoundecanoic Acid (MUA) | Enables pH-triggered aggregation/re-dispersion and phase transfer. Used as a reusable catalyst for 4-nitrophenol (B140041) reduction. | nih.gov |
| Quantum Dots (e.g., CdTe, ZnS) | Glutathione (GSH), Mercaptoacetic Acid (MAA) | Provides biocompatible capping, improves quantum yield (QY), and ensures colloidal stability for bio-imaging applications. | nih.govnih.gov |
| Gold Nanoparticles (AuNPs) | L-cysteine | Used for the detection of mercury ions (Hg2+) through aggregation-based colorimetric changes. | nih.gov |
Ligand Design and Coordination Chemistry Involving Propanethioicacid, 2-hydroxy-
The ability of Propanethioic acid, 2-hydroxy- to act as a ligand for metal ions stems from the presence of multiple donor atoms: the soft sulfur atom of the thiol group and the hard oxygen atoms of the carboxylate and hydroxyl groups. researchgate.net This hybrid hard-soft donor character allows it to coordinate with a wide range of metal centers, forming metal complexes with diverse structures and properties. researchgate.netlibretexts.org
The coordination chemistry of similar ligands, such as 2-mercaptonicotinic acid and 2-mercaptobenzoic acid, has been studied extensively, revealing several possible binding modes. researchgate.netresearchgate.net Propanethioic acid, 2-hydroxy- can be expected to exhibit similar versatility:
Monodentate Coordination: It can bind to a metal center through either the sulfur atom alone or one of the carboxylate oxygen atoms.
Bidentate Chelation: The ligand can form a stable chelate ring by coordinating to a single metal center through both the sulfur and a carboxylate oxygen atom (S,O-chelation). This is a common binding mode for ligands containing both moieties.
Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of multinuclear complexes or coordination polymers. mdpi.com For example, the carboxylate group could bind to one metal while the sulfur atom coordinates to another.
The specific coordination mode adopted depends on factors such as the nature of the metal ion, the pH of the solution (which determines the protonation state of the ligand), and the presence of other competing ligands. researchgate.netmdpi.com The formation of such complexes can be used to develop new catalysts, functional materials, or analytical reagents.
| Coordination Mode | Donating Atoms | Resulting Structure | Analogous Ligand Example | Reference |
|---|---|---|---|---|
| Monodentate (S-bound) | Sulfur | Simple complex | 2-Mercaptonicotinic acid with Pd(II) | researchgate.net |
| Monodentate (O-bound) | Oxygen (carboxylate) | Simple complex | Carboxylate ligands | mdpi.com |
| Bidentate (S,O-chelate) | Sulfur and Oxygen | Stable 5- or 6-membered chelate ring | 2-Mercaptonicotinic acid with Re(III) | researchgate.net |
| Bridging | S and/or O atoms | Dinuclear complex or coordination polymer | 2-Mercaptobenzoic acid with Hg(II) | researchgate.net |
Enzymatic and Biocatalytic Transformations of 2 Hydroxy Thioic Acids Excluding Human Biology
Biocatalytic Synthesis and Resolution of Propanethioic acid, 2-hydroxy- and its Precursors
The biocatalytic production of enantiomerically pure 2-hydroxy acids is of significant interest for the synthesis of fine chemicals and pharmaceuticals. Enzymes, with their inherent stereoselectivity, offer a green and efficient alternative to traditional chemical methods. The synthesis of Propanethioic acid, 2-hydroxy- can be approached through several enzymatic strategies, primarily involving the use of hydrolases and oxidoreductases.
Lipases, a class of hydrolases, are widely employed in the kinetic resolution of racemic mixtures. For instance, lipase (B570770) B from Candida antarctica (CALB) has been successfully used in the polycondensation of monomers with an acid-labile β-thiopropionate group, demonstrating its catalytic activity on thioether-containing esters. This suggests the potential for lipase-catalyzed esterification or transesterification to resolve a racemic mixture of 2-hydroxypropanethioic acid esters. The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with the enzyme, allowing for the separation of the unreacted enantiomer from the product.
Another promising enzymatic route is the deracemization of racemic 2-hydroxy acids. This approach utilizes a combination of stereoselective oxidases and reductases in a cascade reaction. For example, a novel ketoacid reductase from Leuconostoc mesenteroides has been used for the deracemization of various 2-hydroxy acids, achieving high yields and enantiomeric excess. nih.gov A similar system could be envisioned for Propanethioic acid, 2-hydroxy-, where one enantiomer is selectively oxidized to the corresponding 2-keto-propanethioic acid, which is then non-selectively reduced back to the racemic starting material, leading to the enrichment of the desired enantiomer.
The following table summarizes potential enzymatic approaches for the synthesis and resolution of Propanethioic acid, 2-hydroxy-.
| Enzyme Class | Biocatalytic Strategy | Substrate(s) | Product(s) | Key Advantages |
| Hydrolases (e.g., Lipases) | Kinetic Resolution | Racemic 2-hydroxypropanethioic acid ester | Enantiopure ester and unreacted enantiomer | High enantioselectivity, mild reaction conditions |
| Oxidoreductases (e.g., Dehydrogenases, Reductases) | Asymmetric Reduction | 2-Keto-propanethioic acid | Enantiopure 2-hydroxypropanethioic acid | High stereospecificity |
| Multi-enzyme Systems | Deracemization | Racemic 2-hydroxypropanethioic acid | Single enantiomer of 2-hydroxypropanethioic acid | Theoretical 100% yield |
Characterization of Enzyme Active Sites and Reaction Mechanisms for Related 2-Hydroxy Thioic Acid Substrates
The interaction of 2-hydroxy thioic acid substrates with enzyme active sites is governed by the principles of molecular recognition, where the shape, size, and chemical properties of the active site complement those of the substrate. While specific structural data for enzymes acting on Propanethioic acid, 2-hydroxy- are not available, insights can be drawn from studies on enzymes that process structurally similar molecules, such as lactate (B86563) dehydrogenase and enzymes with essential thiol groups.
Lactate dehydrogenase (LDH) catalyzes the interconversion of lactate and pyruvate (B1213749). Studies on pig heart LDH have shown that modification of the essential cysteine-165 residue in the active site significantly impacts the enzyme's affinity for carbonyl- or hydroxy-containing substrates, without abolishing its catalytic activity entirely. nih.govnih.govportlandpress.com This suggests that the presence of a thiol group in the substrate, such as in 2-hydroxypropanethioic acid, could lead to specific interactions with active site residues, potentially including cysteine, serine, or histidine, through hydrogen bonding or transient covalent linkages.
The active site of an enzyme catalyzing the transformation of a 2-hydroxy thioic acid would likely possess the following features:
A binding pocket that accommodates the propyl chain and the thioic acid moiety.
Specific residues for recognizing and orienting the hydroxyl and thiol groups. This could involve hydrogen bond donors and acceptors.
A catalytic center capable of facilitating the desired chemical transformation, such as oxidation, reduction, or esterification. For oxidoreductases, this would involve a cofactor binding site (e.g., for NAD+/NADH).
The reaction mechanism for the enzymatic conversion of a 2-hydroxy thioic acid would be analogous to that of its carboxylic acid counterpart. For example, in an LDH-like reduction of a 2-keto-propanethioic acid, a hydride ion would be transferred from NADH to the keto group, with a proton being donated by a nearby acidic residue in the active site to form the hydroxyl group of the product.
The table below outlines key characteristics of enzyme active sites relevant to the binding and conversion of 2-hydroxy thioic acid substrates.
| Active Site Feature | Role in Catalysis | Potential Interacting Residues |
| Substrate Binding Pocket | Orients the substrate for catalysis. | Hydrophobic and polar amino acids. |
| Hydroxyl Group Recognition Site | Positions the hydroxyl group for reaction. | Serine, Threonine, Histidine (as H-bond donors/acceptors). |
| Thioic Acid Binding Site | Anchors the substrate in the active site. | Arginine, Lysine (for ionic interactions with the carboxylate). |
| Cofactor Binding Site (if applicable) | Binds cofactors like NAD+/NADH for redox reactions. | Rossmann fold for nucleotide binding. |
| Catalytic Residues | Participate directly in bond formation/breakage. | Histidine (as a proton shuttle), Cysteine (for nucleophilic catalysis). |
Non-Canonical Enzyme Functions Relevant to 2-Hydroxy Thioic Acid Metabolism in Non-Human Biological Systems
In non-human biological systems, particularly in microorganisms, metabolic pathways can exhibit remarkable plasticity, and enzymes can possess non-canonical or "moonlighting" functions. The metabolism of thioic acids provides a compelling example of such metabolic diversity. While the direct metabolic fate of Propanethioic acid, 2-hydroxy- in non-human organisms is not well-documented, the metabolism of structurally related thia-fatty acids offers valuable insights.
Studies on the metabolism of thia-fatty acids have revealed that their breakdown is dependent on the position of the sulfur atom. For instance, 3-thia fatty acids are not substrates for mitochondrial β-oxidation but are instead metabolized via peroxisomal β-oxidation and omega-oxidation. nih.gov In contrast, 4-thia fatty acids undergo mitochondrial β-oxidation, leading to the formation of intermediates such as 2-hydroxy-4-thia acyl-CoA. acs.org This intermediate can then be further metabolized, potentially involving cleavage of the carbon-sulfur bond.
This suggests that Propanethioic acid, 2-hydroxy- could be metabolized in microorganisms through pathways analogous to fatty acid oxidation. A potential metabolic sequence could involve:
Activation to its Coenzyme A (CoA) thioester: This is a common first step in the metabolism of many carboxylic and thioic acids.
Oxidation of the 2-hydroxy group: This would be catalyzed by a dehydrogenase to yield the corresponding 2-keto-propanethioyl-CoA.
Thiolytic cleavage: This step, analogous to the final step of β-oxidation, would release acetyl-CoA and a smaller thio-compound.
Furthermore, the presence of a thiol group in 2-hydroxypropanethioic acid opens up the possibility of its involvement in redox-sensitive pathways. In many bacteria, low-molecular-weight thiols play crucial roles in maintaining cellular redox homeostasis and protecting against oxidative stress. nih.gov It is conceivable that 2-hydroxypropanethioic acid or its metabolites could interact with these thiol-redox pathways, potentially serving as an antioxidant or a signaling molecule in certain non-human biological contexts.
The following table summarizes the potential metabolic fates and non-canonical roles of 2-hydroxy thioic acids in non-human biological systems, based on analogous pathways.
| Metabolic Process | Key Enzymes/Pathways Involved | Potential Products/Intermediates | Potential Non-Canonical Function |
| β-Oxidation-like Pathway | Acyl-CoA synthetases, Dehydrogenases, Thiolases | Acetyl-CoA, smaller thio-compounds | Energy production, provision of building blocks for biosynthesis |
| Omega-Oxidation | Cytochrome P450 monooxygenases | Dicarboxylic thioic acids | Detoxification, alternative catabolic route |
| Interaction with Thiol-Redox Systems | Glutathione/glutaredoxin system, Thioredoxin system | Disulfide adducts, mixed disulfides | Redox signaling, antioxidant defense |
Future Research Directions and Emerging Paradigms for Propanethioicacid, 2 Hydroxy
Development of Novel Synthetic Methodologies for Propanethioic acid, 2-hydroxy-
The pursuit of more efficient, stereoselective, and sustainable methods for synthesizing Propanethioic acid, 2-hydroxy- is a key focus of current research. Traditional synthetic routes are being challenged by innovative approaches that offer improved yields, enantiomeric purity, and milder reaction conditions.
A significant advancement lies in the realm of biocatalysis. Researchers have successfully developed a method for the synthesis of enantiomerically pure (R)- and (S)-2-sulfanylpropanoic acids from ethyl (S)-lactate. rsc.org This process utilizes pig liver esterase (PLE), a biocatalyst that facilitates the hydrolysis of the corresponding ethyl 2-(acetylsulfanyl)propanoate under neutral pH. rsc.org This enzymatic approach is particularly noteworthy as it circumvents the issue of racemization that often plagues conventional acidic or basic hydrolysis methods. rsc.org
Another promising direction is the application of Brønsted acid catalysis for the direct condensation of thiolactic acid to form thiolactide, a precursor to polythiolesters. rsc.org This novel route avoids the need for co-reagents or stoichiometric additives, presenting a more atom-economical and potentially greener synthetic pathway. rsc.org While zeolites have proven effective in the synthesis of lactide from lactic acid, their application with thiolactic acid presents unique challenges, including strong interactions between the sulfur-containing compound and the catalyst. rsc.org
The table below summarizes some of the novel synthetic methodologies being explored for Propanethioic acid, 2-hydroxy-.
| Methodology | Starting Material | Key Reagent/Catalyst | Key Advantage |
| Biocatalytic Hydrolysis | Ethyl (S)-lactate | Pig Liver Esterase (PLE) | High enantiomeric purity, avoids racemization |
| Brønsted Acid Catalysis | Propanethioic acid, 2-hydroxy- | Brønsted acid | Direct condensation to thiolactide, no co-reagents |
Exploration of Advanced Catalytic Applications for Propanethioic acid, 2-hydroxy- Transformations
Beyond its synthesis, researchers are actively exploring the utility of Propanethioic acid, 2-hydroxy- and its derivatives in a variety of catalytic transformations. The unique combination of a carboxylic acid and a thiol group within the same molecule imparts interesting reactivity and coordination properties.
Propanethioic acid, 2-hydroxy- serves as a versatile building block in organic synthesis. It is a key precursor for the synthesis of Thiolactomycin, an antibiotic, and various 4-thiazolidinone (B1220212) derivatives which exhibit biological activity. atamanchemicals.comsigmaaldrich.com Its ability to act as a bidentate chelating agent is also being exploited for the surface modification of titanium dioxide nanoparticles, enhancing their capacity for heavy metal removal from wastewater. atamanchemicals.comsigmaaldrich.com
The development of organocatalysis has opened new avenues for the application of Propanethioic acid, 2-hydroxy- derivatives. While direct catalytic applications of the parent molecule are still emerging, related thioesters are increasingly being used in asymmetric reactions. semanticscholar.org For instance, proline-derived organocatalysts have shown improved performance in various asymmetric transformations, suggesting a potential for developing chiral catalysts based on the Propanethioic acid, 2-hydroxy- scaffold. nih.govorganic-chemistry.org
Furthermore, biocatalytic approaches are being investigated for the preparation of thioesters from Propanethioic acid, 2-hydroxy- and other carboxylic acids. researchgate.net Immobilized lipases are being explored for the efficient synthesis of these valuable compounds under mild conditions. researchgate.net
The following table highlights some of the advanced catalytic applications and transformations involving Propanethioic acid, 2-hydroxy-.
| Application/Transformation | Role of Propanethioic acid, 2-hydroxy- | Catalyst/Reagent | Significance |
| Synthesis of Heterocycles | Building Block | Various reagents | Access to biologically active molecules like Thiolactomycin and 4-thiazolidinones |
| Nanoparticle Surface Modification | Chelating Agent | Titanium dioxide nanoparticles | Enhanced heavy metal remediation |
| Polythiolester Synthesis | Monomer | Brønsted acid | Production of sustainable polymers |
| Biocatalytic Thioesterification | Substrate | Immobilized Lipases | Green and efficient synthesis of thioesters |
Interdisciplinary Integration and High-Throughput Approaches in Propanethioic acid, 2-hydroxy- Chemical Discovery
The future of chemical discovery for Propanethioic acid, 2-hydroxy- and its derivatives lies in the convergence of multiple scientific disciplines and the adoption of high-throughput methodologies. This integrated approach is expected to accelerate the identification of new applications and the optimization of existing processes.
High-throughput screening (HTS) techniques, widely used in drug discovery, can be adapted to rapidly screen libraries of Propanethioic acid, 2-hydroxy- derivatives for various biological activities. By automating the testing of thousands of compounds, HTS can significantly reduce the time and cost associated with identifying promising new therapeutic agents or functional materials.
The integration of computational chemistry with experimental work represents another powerful paradigm. Molecular modeling and density functional theory (DFT) calculations can be employed to predict the reactivity of Propanethioic acid, 2-hydroxy- in different chemical environments, guide the design of novel catalysts for its transformations, and elucidate reaction mechanisms. This synergy between in silico and in vitro studies can lead to more rational and efficient research strategies.
Furthermore, an interdisciplinary approach that combines expertise from organic synthesis, materials science, biochemistry, and environmental science is crucial for fully realizing the potential of Propanethioic acid, 2-hydroxy-. For example, collaboration between synthetic chemists and materials scientists could lead to the development of novel polymers with tailored properties based on the thiolactone precursor. Similarly, partnerships between biochemists and environmental scientists could advance the use of this compound in bioremediation and other green chemistry applications.
The table below outlines the potential impact of interdisciplinary integration and high-throughput approaches on the chemical discovery of Propanethioic acid, 2-hydroxy-.
| Approach | Application Area | Potential Impact |
| High-Throughput Screening (HTS) | Drug Discovery, Materials Science | Rapid identification of bioactive derivatives and functional materials |
| Computational Chemistry | Catalyst Design, Mechanistic Studies | Rational design of more efficient catalysts and deeper understanding of reaction pathways |
| Interdisciplinary Collaboration | Polymer Chemistry, Bioremediation | Development of novel sustainable materials and green chemical processes |
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling 2-hydroxypropanethioic acid in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) to limit airborne exposure, and use personal protective equipment (PPE) such as gloves and lab coats. Routinely monitor air concentrations using industrial hygiene surveys . Establish emergency showers and eyewash stations near work areas, and enforce strict hygiene practices (e.g., no eating in labs, post-exposure decontamination) . Document procedures for handling contaminated clothing, including specialized laundering protocols .
Q. What synthetic routes are effective for laboratory-scale preparation of 2-hydroxypropanethioic acid?
- Methodological Answer : Enzymatic synthesis using monooxygenases (e.g., Pseudomonas ovalis-derived enzymes) can introduce hydroxyl groups via molecular oxygen . For chemical synthesis, consider thioesterification of propionic acid derivatives under anhydrous conditions, followed by hydroxylation using catalysts like boron trifluoride. Purify via recrystallization or column chromatography, and validate purity using HPLC (≥98% purity threshold) .
Q. Which analytical techniques are recommended for characterizing 2-hydroxypropanethioic acid’s structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the hydroxyl and thioester functional groups, and infrared (IR) spectroscopy for bond vibration analysis. Mass spectrometry (MS) provides molecular weight validation, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) . Differential scanning calorimetry (DSC) can assess thermal stability .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the tautomeric behavior of 2-hydroxypropanethioic acid?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to compare enol and keto tautomer stability in gas phase and solvents (e.g., water, acetonitrile). Include protonation state analysis under acidic conditions, as carboxamide groups may shift equilibrium toward keto forms . Validate predictions with experimental data (e.g., NMR chemical shifts) .
Q. What experimental design considerations are critical for studying 2-hydroxypropanethioic acid’s metabolic pathways in vitro?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or ²H) to trace metabolic intermediates in cell cultures. Design dose-response assays with controls for enzyme inhibition (e.g., monooxygenase inhibitors) . Apply statistical models (e.g., ANOVA) to analyze replicate data (n ≥ 3), and adhere to ethical guidelines for biological studies .
Q. How should researchers resolve discrepancies between computational predictions and experimental spectroscopic data for 2-hydroxypropanethioic acid?
- Methodological Answer : Cross-validate using multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments. Re-evaluate computational parameters (e.g., solvent models, protonation states) . Assess sample purity via HPLC and control for environmental factors (e.g., humidity, temperature) during data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
